3-Hydroxy-N-methylpropanimidamide
Description
3-Hydroxy-N-methylpropanimidamide is an amidine derivative characterized by a hydroxyl group at the third carbon of the propane chain and a methyl substituent on one of the amidine nitrogens. Its molecular structure features the amidine functional group (-C(=NH)-NH-), which distinguishes it from amides or carboxylic acid derivatives. This discrepancy may indicate a typographical error in the source or an unaccounted substituent, warranting further verification.
The compound’s hydroxyl group enhances polarity, likely improving aqueous solubility compared to non-polar analogs. As a building block, it is utilized in organic synthesis and pharmaceutical research, particularly in the development of hydroxamic acid derivatives or metal-chelating agents .
Properties
Molecular Formula |
C4H10N2O |
|---|---|
Molecular Weight |
102.14 g/mol |
IUPAC Name |
3-hydroxy-N'-methylpropanimidamide |
InChI |
InChI=1S/C4H10N2O/c1-6-4(5)2-3-7/h7H,2-3H2,1H3,(H2,5,6) |
InChI Key |
QFDYDSLVRDKIBH-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N-methylpropanimidamide typically involves the reaction of isobutyronitrile with hydroxamic acid. This reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for 3-Hydroxy-N-methylpropanimidamide are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-N-methylpropanimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Hydroxy-N-methylpropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique properties make it useful in biochemical studies and as a reagent in enzymatic reactions.
Industry: Utilized in manufacturing processes to improve product quality and efficiency
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-methylpropanimidamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of enzymatic activity and interaction with cellular receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-Hydroxy-N-methylpropanimidamide with structurally related amidine derivatives:
Impact of Substituents on Properties
- Polarity and Solubility: The hydroxyl group in 3-Hydroxy-N-methylpropanimidamide increases hydrophilicity compared to the ethoxy () or phenoxy () analogs. Chlorine and sulphamyl groups () enhance molecular weight and may influence binding affinity in biological systems.
- Synthetic Utility: Ethoxy and phenoxy derivatives () are common intermediates in polymer and drug synthesis, whereas sulphamyl-chloro analogs () may serve as precursors for sulfonamide-based therapeutics.
- Biological Activity: Hydroxyamidines (e.g., ) are structurally related to hydroxamic acids, known for metal chelation (e.g., histone deacetylase inhibitors) . Chlorinated amidines () could exhibit antimicrobial properties, though specific data are lacking in the provided evidence.
Biological Activity
3-Hydroxy-N-methylpropanimidamide, also known as 3-Hydroxy-N-methylpropanimidamide hydrochloride, is a compound with significant potential in pharmacological applications. This article explores its biological activity, including antioxidant and antibacterial properties, mechanisms of action, and its role in synthetic methodologies.
Chemical Structure and Properties
3-Hydroxy-N-methylpropanimidamide has a molecular formula of C₄H₁₃N₃O and a molecular weight of approximately 138.59 g/mol. The presence of a hydroxyl group (-OH) attached to the propanimidamide structure enhances its solubility in water and contributes to its biological reactivity. The compound is typically encountered as a white solid in its hydrochloride form.
Antioxidant Activity
Preliminary studies indicate that 3-Hydroxy-N-methylpropanimidamide exhibits moderate to strong antioxidant activity . The antioxidant potential was assessed using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests. The results suggest that the compound can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related damage in biological systems.
Antibacterial Activity
The compound has also demonstrated antibacterial properties against several pathogenic strains. In vitro studies showed that 3-Hydroxy-N-methylpropanimidamide could inhibit the growth of bacteria, with efficacy varying based on concentration and testing conditions. This activity is particularly relevant for developing new antimicrobial agents in response to rising antibiotic resistance.
The mechanisms underlying the biological activities of 3-Hydroxy-N-methylpropanimidamide involve interactions with various biological targets:
- Antioxidant Mechanism : The hydroxyl group in the compound likely plays a critical role in its ability to donate electrons and neutralize free radicals, thereby reducing oxidative stress.
- Antibacterial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth and replication.
Applications in Synthetic Methodologies
3-Hydroxy-N-methylpropanimidamide serves as a precursor in the synthesis of biologically active natural products and their analogs. It is utilized in multi-step synthetic routes that involve catalysis and stereoselective reactions, enabling researchers to construct complex molecular architectures with potential therapeutic activities.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-Hydroxy-N-methylpropanimidamide, it is helpful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Hydroxy-2-methylpropanimidamide hydrochloride | 3619-62-3 | Similar structure but lacks the N-methyl group. |
| 2-Methoxy-N'-methylpropanimidamide hydrochloride | 2094608-81-6 | Contains a methoxy group instead of hydroxyl. |
| N-Methylpropanimidamide | 28100-88-1 | Lacks hydroxyl group; primarily an amine structure. |
The presence of the hydroxyl group in 3-Hydroxy-N-methylpropanimidamide distinguishes it from these compounds, potentially enhancing its solubility and biological activity compared to others lacking this functional group.
Case Studies and Research Findings
Several studies have highlighted the biological potential of 3-Hydroxy-N-methylpropanimidamide:
- Antioxidant Studies : Research demonstrated that at concentrations around 1000 μg/mL, the compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid.
- Antibacterial Efficacy : In a study assessing various bacterial strains, 3-Hydroxy-N-methylpropanimidamide showed inhibition zones comparable to established antibiotics under specific conditions.
- Synthetic Applications : The compound has been successfully integrated into synthetic pathways for creating new drug candidates, showcasing its versatility in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
